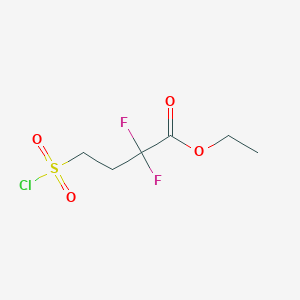
Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate: is a chemical compound with diverse applications in scientific research. Its unique properties make it invaluable for catalysis, drug synthesis, and material science. The compound is characterized by its molecular structure, which includes a chlorosulfonyl group and two fluorine atoms attached to a butanoate ester.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate can be synthesized through various methods. One common approach involves the reaction of ethyl 2,2-difluoro-4-sulfobutanoate with chlorosulfonic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality.
化学反応の分析
Types of Reactions: Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to produce carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or alcohols, solvents such as dichloromethane, and mild temperatures.
Reduction Reactions: Lithium aluminum hydride, anhydrous conditions, and low temperatures.
Oxidation Reactions: Potassium permanganate, acidic or basic conditions, and moderate temperatures.
Major Products Formed:
Sulfonamide or sulfonate derivatives: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
科学的研究の応用
Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in material science for the production of specialized polymers and coatings.
作用機序
The mechanism by which ethyl 4-chlorosulfonyl-2,2-difluorobutanoate exerts its effects involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of molecular pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.
類似化合物との比較
- Ethyl 2,2-difluoro-4-sulfobutanoate
- Ethyl 4-chlorosulfonylbutanoate
- Ethyl 2,2-difluorobutanoate
Comparison: Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate stands out due to its unique combination of a chlorosulfonyl group and two fluorine atoms. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in similar compounds. The presence of the chlorosulfonyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
特性
IUPAC Name |
ethyl 4-chlorosulfonyl-2,2-difluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O4S/c1-2-13-5(10)6(8,9)3-4-14(7,11)12/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOGPKLTINABBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)Cl)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
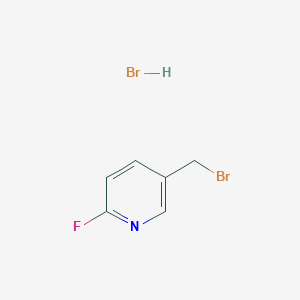
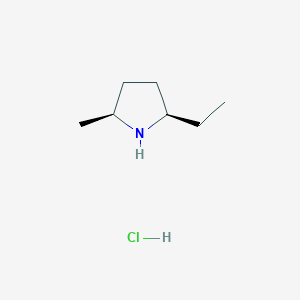
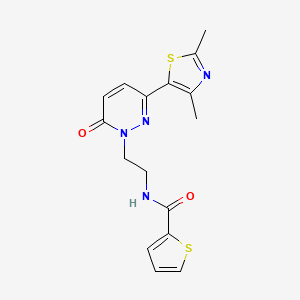
![8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)
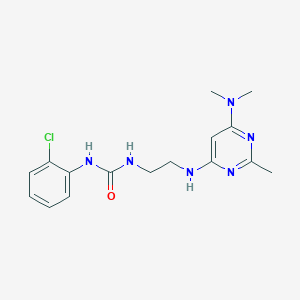

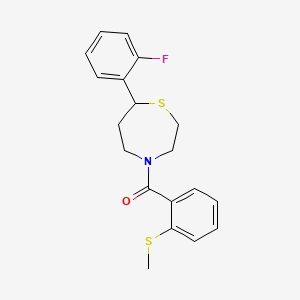
![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2362858.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2362861.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2362863.png)
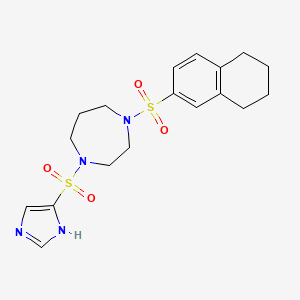
![4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline](/img/structure/B2362867.png)
